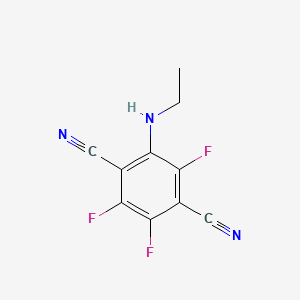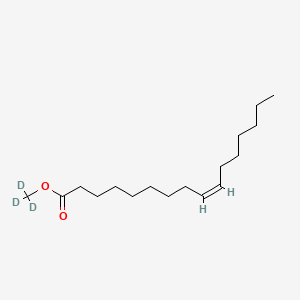
trideuteriomethyl (Z)-hexadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trideuteriomethyl (Z)-hexadec-9-enoate is a deuterated fatty acid ester Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (Z)-hexadec-9-enoate typically involves the deuteration of methyl groups in the presence of deuterium oxide (D2O) and a suitable catalyst. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced to form trideuteriomethylamine . This intermediate can be further reacted with hexadec-9-enoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
Trideuteriomethyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of hexadec-9-enoic acid or corresponding alcohols.
Reduction: Formation of trideuteriomethyl hexadec-9-enol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Trideuteriomethyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of trideuteriomethyl (Z)-hexadec-9-enoate involves its incorporation into biological systems where it can replace natural fatty acids. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic pathways and enzyme activities. The compound can interact with various molecular targets, including enzymes involved in fatty acid metabolism and transport proteins.
類似化合物との比較
Similar Compounds
Trideuteriomethyl (Z)-octadec-9-enoate: Another deuterated fatty acid ester with similar properties but a longer carbon chain.
Trideuteriomethyl (Z)-dodec-9-enoate: A shorter-chain analog with similar applications in research and industry.
Uniqueness
Trideuteriomethyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of deuterium atoms, which confer stability and resistance to metabolic processes. This makes it particularly useful in studies requiring stable isotope-labeled compounds.
特性
分子式 |
C17H32O2 |
|---|---|
分子量 |
271.5 g/mol |
IUPAC名 |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
InChIキー |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


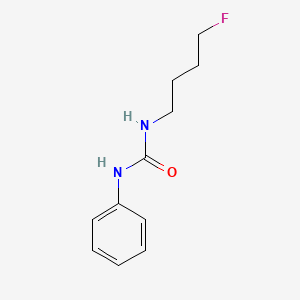
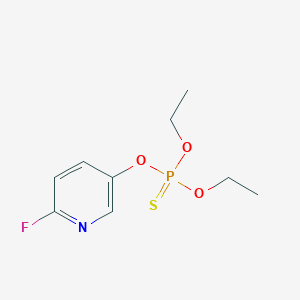
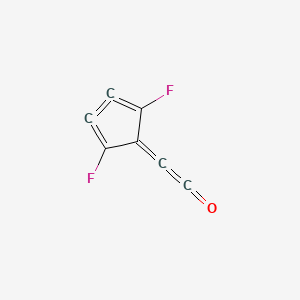

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
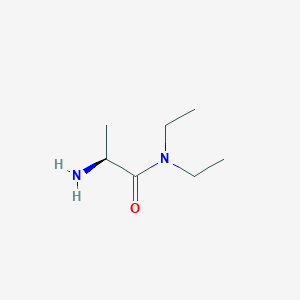
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

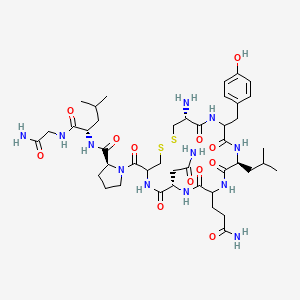
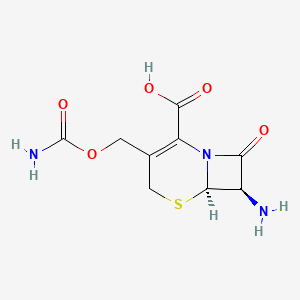
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
